molecular formula C12H13ClF3NO B14036087 2-Chloro-N,N-diethyl-3-(trifluoromethyl)benzamide

2-Chloro-N,N-diethyl-3-(trifluoromethyl)benzamide

Cat. No.: B14036087
M. Wt: 279.68 g/mol
InChI Key: MOMZKYZFKIQVJY-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethyl-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C12H13ClF3NO and a molecular weight of 279.69 g/mol . This compound is characterized by the presence of a benzamide core substituted with a chlorine atom, two ethyl groups, and a trifluoromethyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-diethyl-3-(trifluoromethyl)benzamide typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzoic acid with diethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions, such as precise temperature control and reagent addition, enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-diethyl-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are derivatives of the original compound with the chlorine atom replaced by the nucleophile.

    Oxidation and Reduction: The products depend on the specific oxidizing or reducing agent used and the reaction conditions.

Scientific Research Applications

2-Chloro-N,N-diethyl-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-diethyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-dimethyl-3-(trifluoromethyl)benzamide
  • 2-Chloro-N,N-diethyl-4-(trifluoromethyl)benzamide
  • 2-Chloro-N,N-diethyl-3-(difluoromethyl)benzamide

Uniqueness

2-Chloro-N,N-diethyl-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group on the benzamide core. This positioning influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of the trifluoromethyl group also imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C12H13ClF3NO

Molecular Weight

279.68 g/mol

IUPAC Name

2-chloro-N,N-diethyl-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C12H13ClF3NO/c1-3-17(4-2)11(18)8-6-5-7-9(10(8)13)12(14,15)16/h5-7H,3-4H2,1-2H3

InChI Key

MOMZKYZFKIQVJY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl

Origin of Product

United States

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